N-(3-cyanothiophen-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide
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Overview
Description
N-(3-cyanothiophen-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide is a complex organic compound that features a thiophene ring, a dihydroisoquinoline moiety, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyanothiophen-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiophene Ring: Starting with a suitable precursor, the thiophene ring can be synthesized through cyclization reactions.
Introduction of the Cyanide Group: The cyanide group can be introduced via nucleophilic substitution reactions.
Synthesis of the Dihydroisoquinoline Moiety: This can be achieved through Pictet-Spengler reactions or other cyclization methods.
Coupling Reactions: The final step involves coupling the thiophene and dihydroisoquinoline moieties with the benzamide group using amide bond formation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyanothiophen-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The cyanide group can be reduced to an amine.
Substitution: The benzamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of the cyanide group to an amine.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-cyanothiophen-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-(3-cyanothiophen-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide: can be compared with other compounds containing thiophene, dihydroisoquinoline, or benzamide groups.
Thiophene Derivatives: Compounds like thiophene-2-carboxamide.
Dihydroisoquinoline Derivatives: Compounds such as 1,2,3,4-tetrahydroisoquinoline.
Benzamide Derivatives: Compounds like N-(4-aminobenzoyl)-L-glutamic acid.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which can impart distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific disciplines.
Properties
IUPAC Name |
N-(3-cyanothiophen-2-yl)-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3S2/c22-13-17-10-12-28-21(17)23-20(25)16-5-7-19(8-6-16)29(26,27)24-11-9-15-3-1-2-4-18(15)14-24/h1-8,10,12H,9,11,14H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUKIMJYDCFYENE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=C(C=CS4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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